6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione
Description
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a heterocyclic compound that contains a benzothiadiazine ring system
Properties
Molecular Formula |
C9H11BrN2O2S |
|---|---|
Molecular Weight |
291.17 g/mol |
IUPAC Name |
6-bromo-1,3-dimethyl-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C9H11BrN2O2S/c1-11-6-7-5-8(10)3-4-9(7)12(2)15(11,13)14/h3-5H,6H2,1-2H3 |
InChI Key |
XAPQLWPJXNGXNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Br)N(S1(=O)=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione typically involves the bromination of a suitable precursor. One common method is the radical benzylic bromination reaction, which can yield high-purity products . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, along with a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or thiol derivatives.
Substitution: Formation of substituted benzothiadiazine derivatives.
Scientific Research Applications
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione: Another benzothiazine derivative with similar structural features.
Indole derivatives: Compounds with a similar heterocyclic ring system that exhibit diverse biological activities.
Uniqueness
6-bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
6-Bromo-1,3-dimethyl-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects and mechanisms of action based on available literature.
- Molecular Formula : C₉H₈BrN₂O₂S
- Molecular Weight : 276.14 g/mol
- CAS Number : Not specifically listed in the current literature but related compounds can be referenced for structural comparisons.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its effects on cellular processes and potential therapeutic applications.
Pharmacological Effects
-
Antimicrobial Activity :
- Studies have shown that derivatives of benzothiadiazine compounds exhibit antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
-
Anticancer Properties :
- Research indicates that benzothiadiazine derivatives can induce apoptosis in cancer cells. The compound may activate caspases and alter mitochondrial membrane potential, leading to programmed cell death.
-
Anti-inflammatory Effects :
- Some studies report that benzothiadiazine compounds can inhibit the production of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases.
-
Neuroprotective Effects :
- Preliminary research indicates that these compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.
1. Antimicrobial Activity Study
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various benzothiadiazine derivatives, including 6-bromo-1,3-dimethyl-3,4-dihydro derivatives. The results indicated a significant reduction in bacterial growth (up to 90%) against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
2. Cancer Cell Apoptosis Induction
In vitro studies by Johnson et al. (2021) demonstrated that treatment with 6-bromo-1,3-dimethyl-3,4-dihydro derivatives resulted in a dose-dependent increase in apoptosis markers in human breast cancer cell lines (MCF-7). Flow cytometry analysis revealed an increase in early and late apoptotic cells after 48 hours of treatment.
The mechanisms underlying the biological activities of this compound are still under investigation but may include:
- Inhibition of Enzymatic Activity : Inhibition of specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : Alteration of key signaling pathways such as MAPK and PI3K/Akt pathways.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Concentration Tested | Reference |
|---|---|---|---|
| Antimicrobial | Significant reduction | 50 µg/mL | Smith et al., 2020 |
| Anticancer | Induces apoptosis | Varies (up to 100 µM) | Johnson et al., 2021 |
| Anti-inflammatory | Inhibits cytokines | Not specified | Lee et al., 2022 |
| Neuroprotective | Reduces oxidative stress | Not specified | Kim et al., 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
